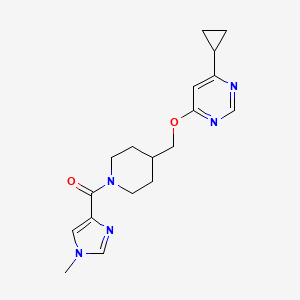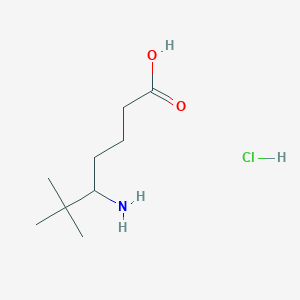![molecular formula C17H19N5O2 B2496168 6-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946305-21-1](/img/structure/B2496168.png)
6-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of related pyrido[2,3-d]pyrimidine derivatives typically involves cyclization reactions of precursor molecules under specific conditions. For instance, pyrido[3,4-d]pyrimidine rings have been synthesized through a one-step preparation involving the reaction of 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione with primary amines, suggesting a pathway that might be similar for the synthesis of 6-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidines (Noguchi et al., 1988).
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives can exhibit significant variability in ring conformations and substituent effects, which influence the compound's overall chemical behavior. Studies have shown that the pyrimidine rings can adopt nonplanar conformations with significant implications for hydrogen bonding and molecular interactions, as seen in related compounds (Trilleras et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of pyrido[2,3-d]pyrimidine derivatives includes reactions with amines, diketones, and other nucleophiles leading to various functionalized derivatives. For example, reactions with 1,3-diketones can lead to the formation of pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine derivatives (Tsupak et al., 2003). Additionally, Vilsmeier reactions have been utilized for functionalizing these compounds, indicating a wide range of chemical transformations possible for this class of compounds (Girreser et al., 2004).
Physical Properties Analysis
The physical properties of 6-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, such as melting point, solubility, and crystal structure, are influenced by its molecular structure and substituents. While specific data for this compound might not be available, studies on similar compounds highlight the importance of molecular conformation and substituents on physical properties (Jones et al., 1990).
Chemical Properties Analysis
The chemical properties of pyrido[2,3-d]pyrimidine derivatives are characterized by their reactivity towards various chemical agents. The presence of multiple reactive sites allows for a variety of chemical modifications, leading to a broad spectrum of chemical behavior and potential applications in synthesis and pharmaceutical development. Studies on the reactivity and transformations of these compounds provide insights into their chemical properties and potential uses (Bulicz et al., 2006).
Wissenschaftliche Forschungsanwendungen
Optical and Nonlinear Optical Properties
Pyrimidine-based bis-uracil derivatives, including similar compounds, have been synthesized and evaluated for their optical, nonlinear optical (NLO), and potential drug discovery applications. These compounds exhibit significant NLO properties, making them suitable candidates for NLO device fabrications. The study utilized computational methods to assess the linear and NLO properties, demonstrating their considerable NLO character (Mohan et al., 2020).
Antiviral Applications
Derivatives of pyrimidine, including compounds structurally related to the one , have been synthesized and tested for their antiviral activities. Specifically, certain derivatives have been evaluated against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1), indicating their potential in antiviral research (El-Etrawy & Abdel-Rahman, 2010).
Green Synthesis Methods
Innovative green synthesis methods have been developed for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines, employing pyrimidine derivatives. These methods emphasize environmentally friendly approaches, avoiding the need for chromatography and recrystallization in purification, thus contributing to sustainable chemistry practices (Ahadi et al., 2014).
Antioxidant Properties
The antioxidant activity of pyrimidine derivatives, including those structurally related to the compound , has been explored. These studies aim to understand the compounds' potential in modulating immune responses and stimulating regeneration processes. The antioxidant properties of certain derivatives have been evaluated in model reactions, shedding light on their reactivity and potential therapeutic applications (Grabovskii et al., 2018).
Catalytic Applications in Synthesis
Thiourea dioxide has been used as a recyclable catalyst in water for synthesizing a series of dihydropyrido[2,3-d]pyrimidine-2,4-dione derivatives, highlighting the role of pyrimidine derivatives in facilitating organic transformations. This method offers advantages such as mild reaction conditions, environmental friendliness, and ease of work-up, contributing to the field of green chemistry (Verma & Jain, 2012).
Eigenschaften
IUPAC Name |
6-ethyl-1,3-dimethyl-5-(pyridin-2-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-4-11-9-20-15-13(16(23)22(3)17(24)21(15)2)14(11)19-10-12-7-5-6-8-18-12/h5-9H,4,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZVOQFFMRKHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1NCC3=CC=CC=N3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

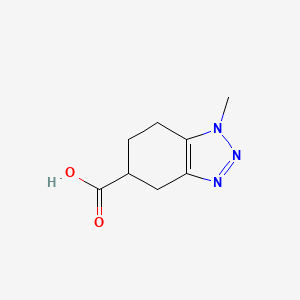
![3-((5-((3-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2496088.png)
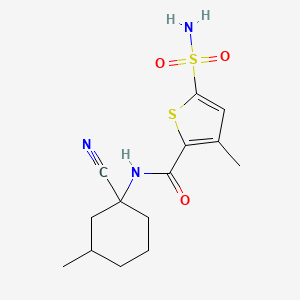
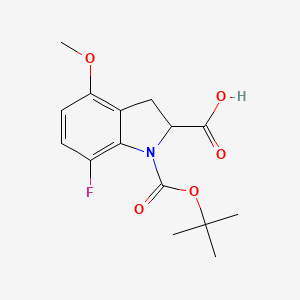
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2496091.png)


![N-(4-chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}nicotinamide](/img/structure/B2496096.png)
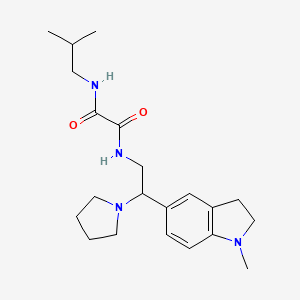
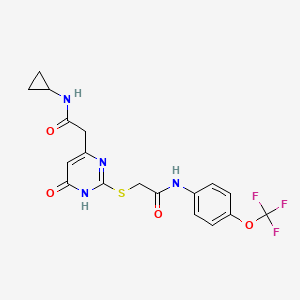
![4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2496101.png)

